Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
Description
Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyloxycarbonyl group at the 1-position and a 2-methylpyrimidin-4-yloxy substituent at the 3-position. Its molecular formula is C₁₈H₁₉N₃O₃, with a molecular weight of 325.36 g/mol. The compound’s structure combines a piperidine core with aromatic and heterocyclic moieties, making it a candidate for pharmacological research, though specific applications remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
benzyl 3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-19-10-9-17(20-14)24-16-8-5-11-21(12-16)18(22)23-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,16H,5,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUVQDVDXNMIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with 2-methylpyrimidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Features
The target compound differs from analogs primarily in its substituents on the piperidine ring. Key comparisons include:
Key Observations :
Physicochemical Properties
While NMR data for the target is unavailable, analogs provide insights:
- VM-A-41 : ¹H NMR (CDCl₃) signals at δ 7.35–7.25 (fluorobenzyl aromatic protons) and δ 4.50–3.70 (piperidine and ether linkages) .
- Benzyl 4-aminopiperidine-1-carboxylate: Amino protons likely resonate near δ 1.5–2.5 .
The target’s pyrimidinyl protons are expected near δ 8.0–9.0, with downfield shifts due to electron-withdrawing effects.
Biological Activity
Benzyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies pertaining to this compound.
Molecular Formula: CHNO
Molecular Weight: 326.4 g/mol
CAS Number: 2034303-46-1
The compound features a piperidine ring, which is known for its diverse pharmacological properties, and a pyrimidine moiety that contributes to its bioactivity.
Synthesis
The synthesis of this compound involves several steps, including the formation of the piperidine core and the introduction of the pyrimidine substituent. Various synthetic routes have been reported, with modifications aimed at enhancing yield and purity.
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant anti-inflammatory effects. For instance, a study evaluated various pyrimidine derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The results indicated that certain derivatives showed IC values comparable to established COX inhibitors like celecoxib, suggesting that this compound may possess similar anti-inflammatory properties .
Table 1: IC Values of Selected Compounds Against COX Enzymes
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | 0.05 ± 0.02 | 0.03 ± 0.01 |
| Compound B | 0.06 ± 0.03 | 0.045 ± 0.02 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored in various studies. Research indicates that certain piperidine derivatives exhibit significant activity against bacterial strains, including those resistant to conventional antibiotics .
Case Study: Antimicrobial Efficacy
In a recent study assessing the antimicrobial activity of piperidine derivatives, this compound was tested against several bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values in the low micromolar range.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperidine and pyrimidine rings can significantly influence its pharmacological properties. Studies suggest that electron-donating groups enhance anti-inflammatory activity, while specific substitutions can improve antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
